α2/α1 Selectivity Profile: Rauwolscine vs. Yohimbine and Corynanthine
In a comparative study of α-adrenoceptor antagonist profiles, rauwolscine demonstrated an α2/α1 selectivity ratio of 3, which is markedly lower than that of its stereoisomer yohimbine (ratio of 45). This indicates that while rauwolscine is an α2-adrenoceptor antagonist, it exhibits a more balanced affinity for α1 and α2 subtypes compared to the more α2-selective yohimbine. Conversely, corynanthine showed a ratio of 0.03, confirming its classification as an α1-selective antagonist [1].
| Evidence Dimension | α2/α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | α2/α1 Selectivity Ratio = 3 |
| Comparator Or Baseline | Yohimbine (α2/α1 Ratio = 45); Corynanthine (α2/α1 Ratio = 0.03) |
| Quantified Difference | Rauwolscine's selectivity ratio is 15-fold lower than that of yohimbine. |
| Conditions | Functional studies in rat vas deferens (α2) and anococcygeus muscle (α1); radioligand binding in rat cerebral cortex. |
Why This Matters
This distinct selectivity profile means rauwolscine cannot be used as a direct substitute for yohimbine in studies requiring high α2-selectivity and offers a unique pharmacological signature for research purposes.
- [1] Doxey, J. C., Lane, A. C., Roach, A. G., & Virdee, N. K. (1984). Comparison of the α-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 136-144. View Source
